6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position and the dione functionality contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-10(5)7(4)12/h2-4H,1H3,(H,9,11) |
InChI Key |
BJYSMYYDZUVTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
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